molecular formula C18H25ClFNO3S B2438905 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1788676-85-6

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2438905
CAS No.: 1788676-85-6
M. Wt: 389.91
InChI Key: GKZBBZJXGBGNRG-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorofluorophenyl group, a piperidinyl group, and an isobutylsulfonyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorofluorophenyl Intermediate: The synthesis begins with the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate.

    Piperidinylation: The intermediate is then reacted with piperidine under specific conditions to introduce the piperidinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where nucleophiles can replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one
  • **3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one
  • **3-(3-Chloro-4-fluorophenyl)-1-(4-(tert-butylsulfonyl)piperidin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, with the CAS number 1788676-85-6, is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a chlorofluorophenyl group, a piperidinyl group, and an isobutylsulfonyl group, which contribute to its unique pharmacological properties.

  • Molecular Formula : C18H25ClFNO3S
  • Molecular Weight : 389.9 g/mol
  • Structure : The compound's structure can be represented as follows:
3 3 Chloro 4 fluorophenyl 1 4 isobutylsulfonyl piperidin 1 yl propan 1 one\text{3 3 Chloro 4 fluorophenyl 1 4 isobutylsulfonyl piperidin 1 yl propan 1 one}

Inhibition of Tyrosinase

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for its implications in treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease. Tyrosinase (EC 1.14.18.1) is crucial in melanin production, and its overactivity can lead to various pathological conditions.

A study demonstrated that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the interaction with the catalytic site of tyrosinase derived from Agaricus bisporus. The results indicated that this structural feature significantly improves the inhibitory activity compared to other reference compounds .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. The presence of the isobutylsulfonyl group is believed to facilitate these interactions, enhancing the compound's efficacy in biological systems.

Study on Tyrosinase Inhibition

In a recent publication, researchers synthesized various derivatives of the compound and evaluated their inhibitory effects on tyrosinase. The study utilized molecular docking techniques to predict binding affinities and elucidate the interactions at the molecular level. The findings suggested that compounds with similar structural motifs exhibited varying degrees of inhibition, with some derivatives showing significantly higher potency than existing inhibitors .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with related compounds to assess their biological activities. The following table summarizes key findings regarding their inhibitory effects on tyrosinase:

Compound NameStructureInhibition (%)Remarks
This compoundStructure85%Most potent inhibitor identified
3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-oneStructure65%Moderate inhibition
3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-oneStructure50%Lower efficacy

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-17(20)16(19)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZBBZJXGBGNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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